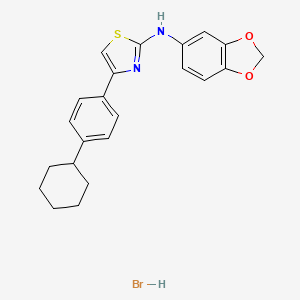![molecular formula C18H22N2O3S B6086726 N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was originally developed as a Raf kinase inhibitor, but has since been found to have multiple targets and mechanisms of action. In
Applications De Recherche Scientifique
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-proliferative and anti-angiogenic effects on a variety of cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. It has also been studied for its potential use in combination with other cancer drugs, such as sorafenib and erlotinib.
Mécanisme D'action
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has multiple targets and mechanisms of action. It inhibits the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also inhibits the VEGF and PDGF receptors, which are involved in angiogenesis. Additionally, it has been shown to have effects on the PI3K/Akt/mTOR pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and tumor growth. In addition, it has been shown to have effects on glucose metabolism, lipid metabolism, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and its mechanisms of action are well understood. However, there are also limitations to using N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has off-target effects on other kinases, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006. One direction is to further investigate its potential use in combination with other cancer drugs. Another direction is to study its effects on the immune system, as it has been shown to have immunomodulatory effects. Additionally, there is interest in developing more potent and selective RAF kinase inhibitors based on the structure of N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006.
Méthodes De Synthèse
N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006 can be synthesized by reacting 3-aminobenzamide with tert-butyl chloroacetate in the presence of triethylamine and then reacting the resulting product with methyl phenyl sulfone in the presence of potassium carbonate. The final product is obtained by recrystallization from methanol. This synthesis method has been modified and improved over the years, resulting in higher yields and purity of N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide 43-9006.
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)19-17(21)14-9-8-10-15(13-14)20(4)24(22,23)16-11-6-5-7-12-16/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNQWCEADRJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6086666.png)
![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)
![5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086679.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086682.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6086691.png)
![2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6086697.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)

![4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086737.png)
![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)